2,6-Diamino-5-fluorohexanoic acid hydrochloride 2,6-Diamino-5-fluorohexanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 118101-18-1
VCID: VC20769627
InChI: InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H
SMILES: C(CC(C(=O)O)N)C(CN)F.Cl
Molecular Formula: C6H14ClFN2O2
Molecular Weight: 200.64 g/mol

2,6-Diamino-5-fluorohexanoic acid hydrochloride

CAS No.: 118101-18-1

Cat. No.: VC20769627

Molecular Formula: C6H14ClFN2O2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diamino-5-fluorohexanoic acid hydrochloride - 118101-18-1

Specification

CAS No. 118101-18-1
Molecular Formula C6H14ClFN2O2
Molecular Weight 200.64 g/mol
IUPAC Name 2,6-diamino-5-fluorohexanoic acid;hydrochloride
Standard InChI InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H
Standard InChI Key KTFUKZRKBXLIKP-UHFFFAOYSA-N
SMILES C(CC(C(=O)O)N)C(CN)F.Cl
Canonical SMILES C(CC(C(=O)O)N)C(C[NH3+])F.[Cl-]

Introduction

Chemical Structure and Identification

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated derivative of lysine in its hydrochloride salt form. The compound contains a fluorine atom at the 5-position of the lysine backbone, which significantly alters its biological properties and reactivity compared to natural lysine . This modification makes it particularly interesting for biochemical research applications.

Chemical Identifiers and Properties

The compound is characterized by several chemical identifiers that establish its unique molecular identity within the scientific community.

Table 1: Chemical Identifiers of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

ParameterValue
CAS Number118101-18-1
PubChem CID44717418
Molecular FormulaC6H14ClFN2O2
Molecular Weight200.64 g/mol
IUPAC Name2,6-diamino-5-fluorohexanoic acid;hydrochloride
InChIInChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H
InChIKeyKTFUKZRKBXLIKP-UHFFFAOYSA-N
SMILESC(CC(C(=O)O)N)C(CN)F.Cl

The compound is derived from the parent compound 2,6-Diamino-5-fluorohexanoic acid (CID 2737351) , with the hydrochloride salt formation enhancing its stability and solubility properties. These chemical characteristics make it suitable for various research applications.

Structural Features

The molecular structure of 2,6-Diamino-5-fluorohexanoic acid hydrochloride contains several key functional groups:

  • A carboxylic acid group at the 1-position

  • An amino group at the 2-position (alpha-carbon)

  • A fluorine atom at the 5-position

  • A second amino group at the 6-position

  • A hydrochloride salt formation

This unique arrangement of functional groups contributes to the compound's distinctive chemical and biological properties . The presence of the fluorine atom, in particular, introduces significant electronic and steric effects that alter its behavior compared to non-fluorinated lysine.

Synthesis Methods

The synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride typically involves a multi-step process focusing on the selective fluorination of lysine followed by salt formation.

Standard Synthetic Approach

The standard approach to synthesizing this compound begins with lysine as the starting material, followed by a selective fluorination reaction and subsequent salt formation with hydrochloric acid. The most common synthetic route involves:

  • Protection of the amino and carboxylic acid groups of lysine

  • Selective fluorination at the 5-position using appropriate fluorinating reagents (such as Selectfluor)

  • Deprotection of the protecting groups

  • Treatment with hydrochloric acid to form the hydrochloride salt

Physical and Chemical Properties

The physical and chemical properties of 2,6-Diamino-5-fluorohexanoic acid hydrochloride are influenced by its unique structural features, particularly the presence of the fluorine atom and the hydrochloride salt formation.

Physical Properties

2,6-Diamino-5-fluorohexanoic acid hydrochloride typically presents as a crystalline solid at room temperature. The hydrochloride salt formation enhances its water solubility compared to the free amino acid form, making it more suitable for biological assays and pharmaceutical applications . This improved solubility is crucial for its use in various research contexts.

Chemical Reactivity

The reactivity of this compound is influenced by several factors:

  • The amino groups can participate in nucleophilic reactions and form amide bonds

  • The carboxylic acid group can undergo esterification and amidation reactions

  • The fluorine substituent, being electronegative, affects the electron distribution within the molecule

  • The fluorine atom introduces steric constraints that may influence conformational preferences

These reactivity patterns are essential considerations when incorporating this compound into larger molecular structures or when studying its interactions with biological macromolecules . The presence of fluorine often alters the pKa values of neighboring functional groups, potentially affecting hydrogen bonding patterns and acid-base properties.

Biological Significance and Research Applications

2,6-Diamino-5-fluorohexanoic acid hydrochloride has significant potential in various biological and medicinal research applications due to its structural similarity to lysine combined with the unique properties conferred by fluorination.

Metabolic Studies

The compound serves as a valuable tool in studying lysine metabolism and its role in various biological processes. As a fluorinated analog of lysine, it can be used to:

  • Trace metabolic pathways involving lysine

  • Study enzyme-substrate interactions with lysine-processing enzymes

  • Investigate the effect of fluorine substitution on biological systems

These studies provide insights into fundamental biochemical processes and potential targets for therapeutic intervention. The unique fluorine substitution allows researchers to track its metabolism using techniques like 19F NMR spectroscopy.

Pharmaceutical Applications

2,6-Diamino-5-fluorohexanoic acid hydrochloride shows promise as a building block for developing novel pharmaceuticals, particularly in areas such as:

  • Antimicrobial agents targeting bacterial infections

  • Compounds addressing metabolic disorders

  • Enzyme inhibitors for various therapeutic applications

The fluorinated structure often enhances metabolic stability and alters binding characteristics to biological targets, potentially improving pharmacokinetic and pharmacodynamic properties of resulting drug candidates. Its ability to mimic lysine while introducing different electronic and steric properties makes it valuable in medicinal chemistry.

Biochemical Research Tools

As a research tool, this compound can be utilized in various biochemical investigations:

  • Protein structure-function studies

  • Investigation of post-translational modifications

  • Probing enzyme mechanisms that involve lysine residues

Analytical Methods for Characterization

Various analytical techniques are employed to characterize 2,6-Diamino-5-fluorohexanoic acid hydrochloride and confirm its structure and purity.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the compound's structure:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - 1H, 13C, and 19F NMR provide detailed structural information

  • Infrared (IR) spectroscopy - Identifies functional groups including carboxylic acid, amino, and C-F bonds

  • Mass Spectrometry (MS) - Confirms molecular weight and fragmentation pattern

The presence of fluorine provides a distinctive signal in 19F NMR, making it particularly useful for confirming the structure and monitoring reactions involving this compound . The unique spectral properties facilitate its identification and quantification in complex mixtures.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) - often requiring derivatization

These methods can separate the compound from potential impurities and provide quantitative data on its purity . They are also valuable for monitoring the progress of synthetic reactions leading to this compound.

Comparison with Related Compounds

Understanding how 2,6-Diamino-5-fluorohexanoic acid hydrochloride relates to similar compounds provides valuable context for its properties and applications.

Relationship to Natural Lysine

As a fluorinated derivative of lysine, this compound shares structural similarities with the natural amino acid but differs in key ways:

  • The fluorine substituent alters electronic distribution

  • Bond angles and conformational preferences may differ

  • Hydrophobicity is typically increased compared to lysine

  • Metabolic stability is often enhanced

These differences enable the compound to serve as a useful probe for investigating lysine-dependent biological processes. The similarities to lysine allow it to be recognized by many of the same biological systems, while the differences provide unique research opportunities.

Comparison with Other Fluorinated Amino Acids

Several other fluorinated amino acids exist, each with distinct properties and applications:

Table 2: Comparison of 2,6-Diamino-5-fluorohexanoic acid hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2,6-Diamino-5-fluorohexanoic acid hydrochlorideC6H14ClFN2O2200.64 g/molFluorine at 5-position of lysine
2,5-Diamino-6-fluorohexanoic acid dihydrochlorideC6H15Cl2FN2O2237.10 g/molFluorine at 6-position, two HCl molecules
2,6-Diamino-5-hydroxyhexanoic acid hydrochlorideC6H15ClN2O3198.65 g/molHydroxyl group instead of fluorine

These structural variations lead to different properties and potential applications in research . The positional isomers, in particular, can provide insights into structure-activity relationships in biological systems.

Future Research Directions

The unique properties of 2,6-Diamino-5-fluorohexanoic acid hydrochloride suggest several promising avenues for future research and development.

Advanced Synthetic Methodologies

Improving the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride remains an area of interest:

  • Development of more efficient and selective fluorination methods

  • Exploration of enzymatic approaches for stereoselective synthesis

  • Scale-up strategies for larger-scale production

  • Green chemistry approaches to minimize environmental impact

These advancements would make the compound more accessible to researchers and potentially enable its incorporation into more complex molecular structures. Improved synthetic efficiency would also reduce costs associated with its production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator